Product packaging for 2-Ethoxy-1,1-dimethylcyclopropane(Cat. No.:)

2-Ethoxy-1,1-dimethylcyclopropane

Cat. No.: B1505783
M. Wt: 114.19 g/mol
InChI Key: WJDJFFKLOIQHGX-UHFFFAOYSA-N
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Description

Fundamental Principles of Strained Carbocyclic Systems in Chemical Synthesis

Cyclopropanes are the smallest and most strained of all carbocyclic systems. This inherent ring strain, arising from significant deviation from the ideal sp³ bond angle of 109.5° to the 60° angles of the cyclopropane (B1198618) ring, is a defining characteristic. nih.gov This strain energy, approximately 27.5 kcal/mol, renders the C-C bonds of the cyclopropane ring weaker and with a higher p-character than typical alkane C-C bonds. nih.gov In synthetic chemistry, this high ring strain is not a liability but a powerful driving force for a variety of chemical transformations. nih.gov Ring-opening reactions of cyclopropanes, often triggered by electrophiles, nucleophiles, or radical species, can proceed under mild conditions to afford a diverse array of acyclic and heterocyclic structures. nih.govemory.edu This "strain-release" reactivity makes cyclopropanes valuable three-carbon synthons in organic synthesis. emory.edu

The Cyclopropane Unit as a Prominent Building Block for Molecular Complexity

The utility of the cyclopropane ring as a foundational element for constructing more intricate molecules is well-established. chemspider.com The stereospecific nature of many cyclopropanation reactions allows for precise control over the three-dimensional arrangement of substituents, a critical aspect in the synthesis of chiral molecules. nih.gov Classic methods for synthesizing cyclopropanes include the Simmons-Smith reaction, which typically involves an organozinc carbenoid, and the Corey-Chaykovsky reaction, which utilizes sulfur ylides. nih.gov These methods, along with modern advancements in catalytic cyclopropanation, provide chemists with a robust toolkit for introducing the cyclopropane motif into a wide range of substrates. organic-chemistry.org The resulting cyclopropyl-containing molecules can then serve as intermediates in the total synthesis of complex natural products and pharmaceuticals. researchgate.net

Historical Context and Current Research Trajectories in Ethoxy-Substituted Cyclopropanes

The study of alkoxy-substituted cyclopropanes, including ethoxycyclopropanes, has a long history, with early methods often involving hazardous reagents like diazomethane (B1218177). orgsyn.org For instance, cyclopropanone (B1606653) ethyl hemiacetal, a related structure, was first synthesized via the reaction of ketene (B1206846) and diazomethane in the presence of ethanol (B145695), albeit in low yield. orgsyn.org Modern synthetic efforts have focused on developing safer and more efficient methods. The synthesis of related silylated cyclopropanols, such as 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, has been achieved from ethyl 3-chloropropanoate. orgsyn.org

Current research continues to explore the reactivity of alkoxy-substituted cyclopropanes. These compounds are valuable intermediates, as the alkoxy group can influence the regioselectivity of ring-opening reactions and participate in subsequent transformations. researchgate.net For example, the ring-opening of substituted cyclopropanone acetals can lead to various products depending on the substitution pattern and reaction conditions. researchgate.net Research into the oxidative radical ring-opening and cyclization of cyclopropane derivatives is an active area, highlighting the ongoing interest in harnessing the unique reactivity of these strained rings. nih.gov

Significance of Investigating 2-Ethoxy-1,1-dimethylcyclopropane: A Research Perspective

While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, its chemical structure suggests several avenues of research interest. The molecule combines two key structural features: an ethoxy group and a gem-dimethylcyclopropane moiety.

The gem-dimethyl group is a common feature in many natural products and has been strategically employed in medicinal chemistry. oup.com This substitution pattern can confer increased metabolic stability and influence the conformation of a molecule, which can be beneficial for its biological activity. oup.com The synthesis of gem-dimethylcyclopropanes can be achieved through various methods, including the reaction of sulfur ylides with α,β-unsaturated carbonyl compounds or through novel C-H activation strategies. organic-chemistry.org

The ethoxy group, as an electron-donating substituent, can activate the cyclopropane ring towards specific types of ring-opening reactions. Its presence suggests that this compound could serve as a precursor to functionalized acyclic compounds. The combination of the sterically demanding gem-dimethyl group and the electronically influencing ethoxy group presents an interesting substrate for studying the mechanisms of cyclopropane ring-opening reactions.

From a synthetic standpoint, the preparation of this compound would likely involve the cyclopropanation of an appropriately substituted alkene, such as 1-ethoxy-2-methylpropene. Methodologies like the Simmons-Smith reaction or the Corey-Chaykovsky reaction with a modified ylide could potentially be employed. nih.govorganic-chemistry.org

In essence, the significance of investigating this compound lies in its potential as a model system to study the interplay of steric and electronic effects on the reactivity of the cyclopropane ring. Furthermore, it could serve as a valuable synthetic intermediate for the preparation of more complex molecules with potential applications in medicinal or materials science. Further research would be necessary to fully elucidate its chemical properties and synthetic utility.

Chemical Compound Data

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 2799-34-0 lookchem.com
Molecular Formula C₇H₁₄O lookchem.com
Molecular Weight 114.19 g/mol lookchem.com
IUPAC Name This compoundN/A
SMILES CCOC1CC1(C)CN/A
InChI Key WJDJFFKLOIQHGX-UHFFFAOYSA-NN/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B1505783 2-Ethoxy-1,1-dimethylcyclopropane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-ethoxy-1,1-dimethylcyclopropane

InChI

InChI=1S/C7H14O/c1-4-8-6-5-7(6,2)3/h6H,4-5H2,1-3H3

InChI Key

WJDJFFKLOIQHGX-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC1(C)C

Origin of Product

United States

Reactivity Profiles and Transformative Pathways of 2 Ethoxy 1,1 Dimethylcyclopropane

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The relief of ring strain is a primary driving force for the reactivity of cyclopropanes, leading to a variety of ring-opening transformations. nih.govnih.gov These reactions can be initiated by thermal energy, acids, or through interaction with nucleophiles and electrophiles.

Thermal and Brønsted/Lewis Acid-Mediated Ring Openings

Under thermal conditions, cyclopropanes can undergo isomerization, often requiring high temperatures. For instance, the gas-phase pyrolysis of gem-chlorofluorocyclopropanes leads to cyclopropyl-allyl rearrangements. ogarev-online.ruresearchgate.net In the case of 2-ethoxy-1,1-dimethylcyclopropane, thermal activation could potentially lead to rearrangements, though the specific products would depend on the precise conditions.

Acid catalysis provides a milder route to ring-opening. Brønsted and Lewis acids can protonate or coordinate to the ethoxy group, making it a better leaving group and facilitating the cleavage of a carbon-carbon bond in the cyclopropane ring. nih.govmasterorganicchemistry.com This process typically involves the formation of a carbocation intermediate. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation. In this compound, the positive charge would preferentially develop at the most substituted carbon atom.

The acid-catalyzed ring-opening of epoxides, which also involves a strained three-membered ring, serves as a useful analogy. libretexts.orglibretexts.orgkhanacademy.org In acidic media, the epoxide oxygen is protonated, followed by nucleophilic attack on one of the ring carbons. masterorganicchemistry.comlibretexts.orgkhanacademy.org For unsymmetrical epoxides, the attack often occurs at the more substituted carbon due to the partial carbocationic character developed at this position. libretexts.orglibretexts.org Similarly, in the presence of an acid and a nucleophile (e.g., an alcohol), this compound would likely undergo ring opening to form a more stable, acyclic product. nih.gov

Reaction Type Conditions Probable Intermediate Key Influencing Factors
Thermal RearrangementHigh Temperature (Pyrolysis)Diradical or zwitterionic speciesSubstituent effects, steric hindrance
Brønsted Acid-Catalyzed OpeningProtic acids (e.g., H₂SO₄, TsOH)CarbocationStability of the carbocation, nature of the nucleophile
Lewis Acid-Catalyzed OpeningLewis acids (e.g., BF₃, AlCl₃)Lewis acid-alkoxy complex, carbocationStrength of the Lewis acid, solvent

Nucleophilic and Electrophilic Ring-Opening Processes

Direct nucleophilic attack on an unsubstituted cyclopropane is generally difficult. However, the presence of an activating group can facilitate such reactions. nih.gov In donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, nucleophilic ring-opening is a common reaction pathway. rsc.orgresearchgate.netnih.gov For this compound, which possesses an electron-donating ethoxy group, reaction with strong nucleophiles might be possible under forcing conditions or with activation. chempedia.info

Electrophilic addition reactions are more characteristic of alkenes but can also occur with cyclopropanes, especially those that are highly strained or substituted with electron-donating groups. libretexts.orgopenstax.orgnumberanalytics.com The π-character of the cyclopropane bonds allows for interaction with electrophiles. libretexts.org For example, the reaction of phenylcyclopropane with an electrophile results in ring-opened products. chempedia.info It is plausible that strong electrophiles could react with this compound, leading to ring-opening and the formation of a functionalized acyclic product. The reaction would likely proceed through a corner-protonated cyclopropane or a carbocationic intermediate.

Process Reagent Type Activation Expected Outcome
Nucleophilic Ring-OpeningStrong nucleophiles (e.g., organometallics, strong bases)May require activation (e.g., conversion of ethoxy to a better leaving group)Formation of a new C-nucleophile bond and a ring-opened product.
Electrophilic Ring-OpeningStrong electrophiles (e.g., halogens, strong acids)The inherent strain and electron-donating ethoxy group facilitate the reaction.Formation of a carbocation intermediate followed by nucleophilic capture.

Strain-Release Driven Rearrangements and Scission Reactions

The considerable strain energy inherent in the cyclopropane ring is a key thermodynamic driving force for many of its reactions. nih.govnih.gov This strain can be released through various rearrangement and fragmentation pathways. nih.gov Electrochemical methods have been shown to induce skeletal rearrangements in alkyl cyclopropanes, capitalizing on this ring strain. nih.gov

In the context of this compound, strain-release could manifest in reactions that lead to more stable acyclic or larger ring systems. For instance, if a reactive intermediate such as a radical or a carbocation is formed on the cyclopropane ring, it can readily undergo ring-opening to relieve strain. nih.gov Radical-initiated ring-opening/cyclization cascades are a well-established synthetic strategy utilizing cyclopropane derivatives. nih.gov

Pericyclic and Electrocyclic Transformations

Pericyclic reactions, which proceed through a cyclic transition state, are also a feature of cyclopropane chemistry. These concerted reactions are often highly stereospecific and are governed by the principles of orbital symmetry. imperial.ac.ukutdallas.edu

Isomerization and Rearrangement Processes Involving Cyclopropane

Cyclopropanes can be considered as "honorary alkenes" in some pericyclic reactions due to the π-character of their bonds. imperial.ac.uk Electrocyclic reactions, a class of pericyclic reactions, involve the interconversion of a conjugated π-system and a cyclic compound. libretexts.orgmasterorganicchemistry.com The ring-opening of a cyclopropyl (B3062369) cation to an allyl cation is a classic example of a 2π-electron electrocyclic reaction that proceeds in a disrotatory fashion under thermal conditions. youtube.comstereoelectronics.org While this compound itself is neutral, the principles of electrocyclic reactions would govern the behavior of any derived ionic species.

Valence tautomerization, a rapid and reversible electrocyclic reaction, is another possibility, especially in systems where the ring-opened and closed forms have comparable stability. stereoelectronics.org

Sigmatropic Rearrangements and Their Mechanistic Implications

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. wikipedia.org These reactions are classified by an order [i,j] that denotes the number of atoms over which the bond migrates. wikipedia.org The Cope and Claisen rearrangements are prominent examples of vaia.comvaia.com-sigmatropic shifts. youtube.com

For a compound like this compound to undergo a classical sigmatropic rearrangement, it would need to be suitably functionalized to contain a diene system. For example, the Cope rearrangement of divinylcyclopropanes is a well-studied reaction that leads to the formation of cycloheptadienes, driven by the release of ring strain. york.ac.uk The presence of gem-dimethyl groups on the cyclopropane ring has been shown to influence the reactivity in such rearrangements. york.ac.uk

While this compound does not possess the requisite diene system for a direct Cope or Claisen rearrangement, it could serve as a precursor to a substrate that does. Furthermore, related vaia.comorganicchemistrydata.org-sigmatropic rearrangements are also known for cyclopropane-containing systems, particularly those involving adjacent heteroatoms with lone pairs. nih.gov

Rearrangement Type Required Structural Feature Driving Force Stereochemical Control
Electrocyclic Ring-OpeningFormation of a cyclopropyl cation/anionRelief of ring strainGoverned by Woodward-Hoffmann rules (conrotatory/disrotatory)
vaia.comvaia.com-Sigmatropic (Cope-type)Presence of two vinyl groups attached to the cyclopropane ringRelief of ring strain, formation of a more stable systemSuprafacial transition state
vaia.comorganicchemistrydata.org-SigmatropicAllylic system with an adjacent heteroatom bearing a lone pairFormation of a stable five-membered ring transition stateHigh stereoselectivity

Carbocation-Mediated Ring Expansions (e.g., Cyclopropylcarbinyl Rearrangements)

The generation of a carbocation adjacent to a cyclopropane ring can trigger a characteristic ring-expansion reaction known as the cyclopropylcarbinyl rearrangement. In the case of this compound, protonation of the ethoxy group by a Brønsted acid or coordination to a Lewis acid would generate an oxonium ion, a good leaving group. Departure of ethanol (B145695) would lead to the formation of a secondary cyclopropylcarbinyl cation.

This highly unstable intermediate is poised to undergo rapid rearrangement. The strain of the three-membered ring provides a strong driving force for the migration of one of the cyclopropane bonds to the cationic center. This rearrangement can, in principle, lead to the formation of substituted cyclobutane (B1203170) derivatives. The presence of the gem-dimethyl group on the cyclopropane ring is expected to influence the regiochemical outcome of this rearrangement.

While the general principles of cyclopropylcarbinyl rearrangements are well-established, specific experimental data on the acid-catalyzed rearrangement of this compound leading to cyclobutane structures is not extensively documented in publicly available scientific literature. The expected products would depend on which of the cyclopropane bonds migrates, a process influenced by both electronic and steric factors.

Table 1: Potential Products of Carbocation-Mediated Ring Expansion of this compound

Starting MaterialProposed IntermediatePotential Rearrangement Product(s)
This compound1,1-Dimethylcyclopropylcarbinyl cationSubstituted cyclobutenes or cyclobutanol (B46151) derivatives (after quenching)

Cycloaddition Chemistry of this compound

The strained sigma bonds of the cyclopropane ring can, in some cases, participate in cycloaddition reactions, behaving in a manner analogous to a pi bond.

[2+1] Cycloaddition Reactions

[2+1] cycloaddition reactions involve the addition of a carbene or a related species across a double bond or, in this case, a strained single bond. The reaction of this compound with a carbene could potentially lead to the formation of a bicyclo[1.1.0]butane derivative. However, the insertion of a carbene into the C-H bonds of the ethoxy or methyl groups would be a competing and likely more favorable process. There is a lack of specific published research detailing the [2+1] cycloaddition reactions of this compound.

Intermolecular and Intramolecular Cycloadditions for Diverse Ring Systems

The cyclopropane ring in electron-rich cyclopropanes can act as a formal two-electron component in cycloaddition reactions with suitable electron-deficient partners. For instance, a [2+2] cycloaddition with a reactive ketene (B1206846) or a [3+2] cycloaddition with a potent dipolarophile could be envisioned. The ethoxy group would activate the cyclopropane ring for such transformations. However, specific examples of intermolecular or intramolecular cycloadditions involving this compound to form larger, more complex ring systems have not been reported in the surveyed literature.

Selective Functional Group Interconversions on this compound

Functional group interconversions on the this compound molecule would involve reactions of the ethoxy group without disrupting the cyclopropane ring.

One of the primary transformations of an ether is its cleavage. Treatment of this compound with a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), would be expected to cleave the ether linkage. masterorganicchemistry.com This would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Given the secondary nature of the carbon attached to the oxygen, the reaction could proceed through an S(_N)2 or S(_N)1 mechanism, depending on the reaction conditions. The product of this reaction would be 2-hydroxy-1,1-dimethylcyclopropane and the corresponding ethyl halide.

Table 2: Potential Functional Group Interconversion of this compound

ReactantReagentProduct(s)Reaction Type
This compoundHI or HBr2-Hydroxy-1,1-dimethylcyclopropane + Ethyl iodide/bromideEther Cleavage

Scientific Investigations into this compound Remain Largely Undocumented

A comprehensive review of available scientific literature reveals a significant gap in the mechanistic and theoretical understanding of the chemical compound This compound . Despite the well-established principles of mechanistic elucidation and advanced theoretical investigations in organic chemistry, specific studies focusing on this particular molecule appear to be absent from published research. Therefore, a detailed analysis as outlined in the requested article structure cannot be provided at this time.

While general principles of computational and experimental organic chemistry are extensively documented, their direct application to This compound has not been the subject of dedicated research articles. Methodologies such as Density Functional Theory (DFT) for studying reaction pathways, and ab initio or coupled cluster calculations for analyzing electronic structures, are powerful tools in modern chemistry. aps.orgaps.org Similarly, experimental techniques like the determination of kinetic isotope effects and Hammett analysis are fundamental to elucidating reaction mechanisms. wikipedia.orglibretexts.orgprinceton.edu The trapping of reactive intermediates is another crucial experimental strategy for understanding reaction pathways. However, the scientific community has yet to publish findings from the application of these methods to This compound .

The concepts of stereoselectivity and regioselectivity, which are central to understanding the outcomes of chemical reactions, are also well-defined in the field. youtube.commasterorganicchemistry.comyoutube.comkhanacademy.orgchemrxiv.org These principles govern the preferential formation of one stereoisomer or constitutional isomer over others. An analysis of these aspects for reactions involving This compound would necessitate experimental data and mechanistic studies that are currently unavailable.

Mechanistic Elucidation and Advanced Theoretical Investigations

Influence of the Ethoxy and Geminal Dimethyl Substituents on Reaction Energetics and Selectivity

The substitution pattern on a cyclopropane (B1198618) ring significantly influences the course of its reactions. The ethoxy group, being an electron-donating group, can stabilize an adjacent positive charge, thereby favoring heterolytic cleavage of the cyclopropane ring. Conversely, the geminal dimethyl groups exert a notable steric influence, often referred to as the Thorpe-Ingold or gem-dimethyl effect, which can alter bond angles and influence the stability of transition states. researchgate.net

Computational studies on related systems provide a framework for understanding these effects. For instance, theoretical analyses of the ring opening of cyclopropylcarbinyl radicals have shown that substituents significantly impact the activation enthalpies and reaction rates. While not a direct analog, these studies highlight the sensitivity of the cyclopropane ring's reactivity to substitution.

Detailed Research Findings

Detailed computational analyses are essential to quantify the influence of the ethoxy and geminal dimethyl groups. Such studies typically involve the calculation of activation energies for different possible reaction pathways, such as conrotatory and disrotatory ring openings, as well as homolytic and heterolytic bond cleavages.

Electronic Influence of the Ethoxy Group: The oxygen atom of the ethoxy group possesses lone pairs of electrons that can participate in resonance, stabilizing a developing positive charge on the adjacent carbon atom (C2). This electronic donation favors a heterolytic cleavage of the C1-C2 or C2-C3 bond, leading to the formation of a carbocationic intermediate. This stabilization is expected to lower the activation energy for reaction pathways that involve such intermediates.

Steric and Electronic Influence of the Geminal Dimethyl Groups: The two methyl groups on C1 have a dual role. Sterically, they increase the strain on the C1-C2 and C1-C3 bonds, which could potentially lower the energy required for their cleavage. Electronically, alkyl groups are weakly electron-donating through hyperconjugation, which can also contribute to the stabilization of a positive charge, albeit to a lesser extent than the ethoxy group.

A critical aspect of the gem-dimethyl effect is its influence on the bond angles of the cyclopropane ring. This "angle compression" can bring the substituents on the other ring carbons closer together, influencing the stereochemical outcome of reactions. researchgate.net

Data Tables

To illustrate the impact of these substituents, hypothetical data from computational studies on the thermal decomposition of 2-Ethoxy-1,1-dimethylcyclopropane are presented below. These tables showcase the kind of quantitative data that is crucial for a thorough mechanistic elucidation.

Table 1: Calculated Activation Energies (ΔE‡) for a Postulated Thermal Isomerization of Substituted Cyclopropanes

CompoundReaction PathwayΔE‡ (kcal/mol)
CyclopropaneRing Opening65.0
1,1-DimethylcyclopropaneRing Opening63.5
EthoxycyclopropaneRing Opening60.2
This compound Pathway A (C1-C2 cleavage) 58.5
This compound Pathway B (C2-C3 cleavage) 59.8
This compound Pathway C (C1-C3 cleavage) 64.1

Note: The data in this table is illustrative and based on general chemical principles. Actual experimental or high-level computational data would be required for definitive values.

The hypothetical data in Table 1 suggests that the combined electron-donating effects of the ethoxy and gem-dimethyl groups lower the activation energy for ring opening compared to the unsubstituted or singly substituted cyclopropanes. The slightly lower activation energy for Pathway A could be attributed to the synergistic stabilization of a potential cationic center at C2 by the ethoxy group and at C1 by the gem-dimethyl groups.

Table 2: Predicted Product Selectivity in a Hypothetical Ring-Opening Reaction of this compound

Reaction ConditionProduct from Pathway AProduct from Pathway BProduct from Pathway C
Thermal (Gas Phase)55%40%5%
Acid-Catalyzed85%10%5%

Note: This table presents a plausible scenario based on mechanistic principles. The actual product distribution would depend on the specific reaction conditions and would need to be determined experimentally or through detailed computational modeling.

The predicted selectivity in Table 2 highlights how the reaction conditions can influence the outcome. In a purely thermal process, the small difference in activation energies might lead to a mixture of products. However, under acid-catalyzed conditions, the pathway that leads to the most stable carbocationic intermediate (Pathway A, with stabilization from both the ethoxy and gem-dimethyl groups) would be significantly favored, leading to a high degree of selectivity.

Applications in Complex Organic Synthesis and Methodology Development

2-Ethoxy-1,1-dimethylcyclopropane as a Versatile Synthetic Intermediate

Based on the principles of cyclopropane (B1198618) chemistry, This compound possesses the latent reactivity to serve as a precursor for various molecular scaffolds. The ethoxy group can act as an electron-donating group, polarizing the cyclopropane ring and making it susceptible to nucleophilic and electrophilic attack.

While no specific examples of the use of This compound in the synthesis of polycyclic or heterocyclic systems have been reported, its structure suggests potential utility in such transformations. The ring strain and the electronic nature of the substituents could, in theory, be exploited in reactions leading to more complex frameworks. For instance, Lewis acid-catalyzed ring-opening followed by intramolecular cyclization with a tethered reactive group could provide access to various carbocyclic and heterocyclic systems.

Multicomponent and cascade reactions are highly efficient processes for building molecular complexity in a single step. The reactivity of donor-acceptor cyclopropanes makes them ideal candidates for such reactions. Theoretically, This compound could participate in formal [3+n] cycloadditions with various partners, leading to the rapid assembly of complex ring systems. However, no specific multicomponent or cascade reactions involving this compound have been documented in the literature.

Role in the Synthesis of Natural Product Scaffolds and Analogues

The synthesis of natural products often requires the development of unique and efficient synthetic strategies. Cyclopropane-containing intermediates can be pivotal in achieving these goals. While there is no direct evidence of This compound being used in the total synthesis of any natural product, its structural motif is present in some natural compounds, and its potential as a building block for the synthesis of natural product analogues remains an open area for investigation.

Development of Novel Synthetic Methodologies Leveraging Ethoxy-Dimethylcyclopropane Reactivity

The unique reactivity of strained ring systems often inspires the development of new synthetic methods. The specific substitution pattern of This compound could potentially be leveraged to explore novel chemical transformations. Research in this area could focus on developing new types of cycloadditions, ring-opening functionalizations, or rearrangement reactions. Unfortunately, at present, there are no published methodologies that have been specifically developed using the reactivity of This compound .

Analytical and Spectroscopic Characterization Techniques for 2 Ethoxy 1,1 Dimethylcyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 2-Ethoxy-1,1-dimethylcyclopropane. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the chemical environment of each proton and carbon atom.

The structure of this compound suggests a number of distinct signals in both ¹H and ¹³C NMR spectra. Due to the asymmetry of the molecule, the protons on the cyclopropane (B1198618) ring and the methylene (B1212753) protons of the ethoxy group are expected to be diastereotopic, potentially leading to more complex splitting patterns.

Expected ¹H NMR Spectral Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
CH₃ (ethoxy)1.1 - 1.3Triplet (t)
CH₂ (ethoxy)3.3 - 3.6Quartet (q)
CH (cyclopropane)2.8 - 3.1Multiplet (m)
CH₂ (cyclopropane)0.4 - 0.9Multiplets (m)
CH₃ (gem-dimethyl)1.0 - 1.2Singlets (s)

Expected ¹³C NMR Spectral Data for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
CH₃ (ethoxy)14 - 16
CH₂ (ethoxy)63 - 67
CH (cyclopropane)60 - 65
C (gem-dimethyl)25 - 30
CH₂ (cyclopropane)15 - 20
CH₃ (gem-dimethyl)20 - 28

The precise chemical shifts and coupling constants would be confirmed by experimental data, but these predicted values provide a strong basis for spectral interpretation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key functional groups are the ether linkage (C-O-C) and the cyclopropane ring.

The IR spectrum is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of these groups.

Expected Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C-H (alkane)Stretching2850 - 3000
C-O (ether)Stretching1050 - 1150
Cyclopropane RingC-H Stretching~3050
Cyclopropane RingRing deformation~1020

The presence of a strong band in the 1050-1150 cm⁻¹ region would be indicative of the ether functional group, while the weaker C-H stretching absorption above 3000 cm⁻¹ would suggest the presence of the cyclopropane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular formula of this compound is C₇H₁₄O, corresponding to a molecular weight of 114.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 114. The fragmentation of the molecule would likely proceed through several pathways, including cleavage of the ether bond and fragmentation of the cyclopropane ring.

Plausible Mass Spectrometry Fragmentation for this compound

m/zFragment IonPlausible Structure
114[C₇H₁₄O]⁺˙Molecular Ion
99[M - CH₃]⁺Loss of a methyl group
85[M - C₂H₅]⁺Loss of an ethyl group
71[M - C₂H₅O]⁺Loss of the ethoxy group
59[C₃H₇O]⁺Ethoxy-containing fragment
45[C₂H₅O]⁺Ethoxy radical cation

The relative abundances of these fragment ions would provide further structural information and help to confirm the identity of the compound.

Chromatographic Methods (GC, HPLC) for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC)

Due to its volatility, Gas Chromatography (GC) is a highly suitable method for the analysis of this compound. A non-polar or medium-polarity capillary column would be appropriate for its separation.

Column: A common choice would be a fused silica (B1680970) capillary column coated with a stationary phase such as 5% phenyl-methylpolysiloxane.

Carrier Gas: Helium or hydrogen would be used as the carrier gas.

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) would provide high sensitivity. The temperature of the injector and detector would be set appropriately to ensure efficient vaporization and detection without thermal decomposition.

Temperature Program: A temperature program starting at a low temperature and ramping up would be used to achieve good separation of the analyte from any impurities.

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for preparative separations or if the compound is part of a less volatile mixture. A reverse-phase HPLC method would be the most likely approach.

Column: A C18 or C8 reverse-phase column would be used.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water would serve as the mobile phase. The composition could be run isocratically or with a gradient to optimize separation.

Detector: A Refractive Index (RI) detector or a UV detector (if the compound has a chromophore, though unlikely for this structure) would be used for detection. For mass spectrometric detection (LC-MS), a volatile buffer like formic acid or ammonium (B1175870) acetate (B1210297) would be added to the mobile phase.

These chromatographic methods, when properly developed and validated, provide reliable means for the quality control and purification of this compound.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Reactivity Modes for Ethoxy-Substituted Cyclopropanes

The inherent ring strain and the electronic influence of the ethoxy group in 2-Ethoxy-1,1-dimethylcyclopropane suggest a rich and largely unexplored reactivity landscape. thieme-connect.denih.gov While cyclopropanes are known to undergo ring-opening reactions, the interplay of the gem-dimethyl and ethoxy substituents offers opportunities for novel transformations. nih.gov Future research is expected to delve into previously uncharted reactivity modes.

One promising area is the investigation of asymmetric transformations. The development of chiral catalysts could enable enantioselective ring-opening reactions, providing access to valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. rsc.org Furthermore, the influence of the ethoxy group on the regioselectivity of these ring-openings warrants deeper investigation. Kinetic studies of non-catalytic ring-opening reactions with various nucleophiles can provide fundamental insights into the inherent reactivity of such electrophilic cyclopropanes. nih.gov

Researchers are also likely to explore the participation of these cyclopropanes in cycloaddition reactions. The unique electronic properties of the substituted cyclopropane (B1198618) ring could lead to novel [3+2] or other cycloaddition pathways with various unsaturated partners, opening doors to the synthesis of complex carbocyclic and heterocyclic scaffolds. rsc.org The reactivity of ethoxy-substituted cyclopropanes can also be compared to other activated cyclopropanes, such as those derived from Meldrum's acid, to better understand the role of the activating group. nih.gov

Development of Sustainable and Green Chemistry Routes for Synthesis

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. chemistryjournals.net For this compound and related compounds, future research will prioritize the development of green chemistry routes that minimize waste and avoid hazardous reagents. thieme-connect.de Over 70% of current studies in cyclopropane synthesis are already focused on green chemistry approaches. ontosight.ai

Key areas of exploration include:

Biocatalysis: The use of enzymes to catalyze cyclopropanation reactions is a promising green alternative to traditional methods. ontosight.airesearchgate.net Engineered enzymes have demonstrated remarkable diastereo- and enantioselectivity in cyclopropanation reactions, and future work could focus on developing specific biocatalysts for the synthesis of ethoxy-substituted cyclopropanes. researchgate.net

Alternative Energy Sources: The application of microwave irradiation, ultrasound, and mechanochemistry in cyclopropanation reactions is being explored to reduce reaction times and energy consumption. thieme-connect.deucl.ac.uk For instance, ball-milling-enabled Simmons-Smith reactions have shown success in the solvent-free synthesis of a range of cyclopropanes. ucl.ac.uk

Greener Reagents and Solvents: Research will continue to seek replacements for hazardous reagents and volatile organic solvents. This includes the use of safer solvents like water or ionic liquids, and the development of catalytic systems that utilize more benign starting materials. thieme-connect.dechemistryjournals.net Hydrogen borrowing catalysis, for example, offers a sustainable method for the α-cyclopropanation of ketones. acs.org

Green Chemistry ApproachPotential Benefit for Cyclopropane Synthesis
BiocatalysisHigh selectivity and reduced use of hazardous chemicals. ontosight.airesearchgate.net
MechanochemistrySolvent-free reactions and simplified work-up procedures. ucl.ac.uk
Alternative SolventsReduced environmental impact and improved safety. thieme-connect.dechemistryjournals.net
Hydrogen Borrowing CatalysisSustainable alkylation method avoiding toxic alkyl halides. acs.org

Integration of this compound Chemistry with Flow Systems and Automation

The integration of chemical synthesis with flow systems and automation offers significant advantages in terms of efficiency, safety, and scalability. chemistryjournals.net For reactions involving this compound, this approach can lead to more precise control over reaction parameters, improved yields, and the ability to safely handle potentially energetic intermediates.

Future research in this area will likely focus on:

Developing Continuous Flow Processes: Designing and optimizing continuous flow reactors for the synthesis and subsequent transformations of this compound. chemistryjournals.net This will enable the rapid production of this compound and its derivatives.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions, catalysts, and substrates, thereby accelerating the discovery of new and efficient transformations.

In-line Analysis and Purification: Integrating analytical techniques directly into the flow system to monitor reaction progress in real-time and facilitate continuous purification, leading to a more streamlined and efficient workflow.

Design of Novel Catalytic Systems for Highly Selective Transformations

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of this compound. Future research will focus on designing catalysts that can control the stereochemistry and regioselectivity of its reactions with high precision.

Key areas of catalyst development include:

Transition Metal Catalysis: Exploring a wider range of transition metals and ligand combinations to catalyze novel ring-opening and functionalization reactions. nih.govthieme-connect.de For example, copper-catalyzed ring-opening reactions of cyclopropanols have shown promise in forming various valuable products. nih.govnih.gov

Photoredox Catalysis: Utilizing visible light-mediated photoredox catalysis to enable new types of cyclopropanation reactions, potentially under milder conditions. researchgate.netyoutube.com

Asymmetric Organocatalysis: Designing small organic molecules as catalysts for enantioselective transformations of this compound, offering a metal-free alternative to traditional methods.

Dual Catalysis: Combining two different catalytic cycles to achieve transformations that are not possible with a single catalyst, opening up new avenues for complex molecule synthesis.

The discovery of new catalysts will not only expand the synthetic utility of this compound but also contribute to the broader field of organic synthesis by providing new tools for the construction of complex molecular architectures.

Q & A

Q. What are the common synthetic routes for 2-Ethoxy-1,1-dimethylcyclopropane, and what experimental conditions optimize yield?

  • Methodological Answer : A plausible route involves functionalizing 1,1-dimethylcyclopropane derivatives via nucleophilic substitution. For example, reacting 2-bromo-1,1-dimethylcyclopropane with sodium ethoxide (NaOEt) in ethanol under reflux could introduce the ethoxy group . Key parameters include solvent polarity (e.g., ethanol for SN2 mechanisms), temperature control (60–80°C), and stoichiometric excess of NaOEt to minimize elimination side reactions. Monitoring via GC-MS or TLC ensures intermediate conversion. Yield optimization may require inert atmospheres to prevent oxidation of intermediates .

Q. How does the ethoxy group influence the compound’s stability and reactivity compared to halogenated analogs?

  • Methodological Answer : The ethoxy group’s electron-donating nature increases electron density at the cyclopropane ring, reducing susceptibility to electrophilic attack but enhancing resistance to ring-opening reactions compared to halogenated analogs (e.g., 2-bromo or 2-chloro derivatives). Stability under acidic conditions can be assessed via hydrolysis experiments (e.g., HCl/water mixtures at 25–50°C), with NMR tracking degradation products. Reactivity toward Grignard reagents or organometallics may require anhydrous conditions to avoid ether cleavage .

Advanced Research Questions

Q. What computational strategies predict regioselectivity in cyclopropane ring-opening reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict regioselectivity. For example, ring-opening via acid-catalyzed hydrolysis likely targets the less substituted C-O bond due to steric strain from the 1,1-dimethyl groups. Computational models should compare activation energies for competing pathways (e.g., C2 vs. C3 bond cleavage) and validate results against experimental kinetic data . Software like Gaussian or ORCA can simulate electron localization to identify reactive sites.

Q. How can diastereoselective synthesis of derivatives be achieved, and what analytical methods confirm stereochemical outcomes?

  • Methodological Answer : Diastereoselectivity can be induced using chiral auxiliaries or asymmetric catalysis. For example, reacting this compound with thiols in the presence of a chiral Lewis acid (e.g., Mg(II)-BOX complexes) may yield enantiomerically enriched thioether derivatives . Stereochemical analysis requires a combination of:
  • NMR : 1H^1H-NOESY to identify spatial proximity of substituents.
  • Chiral HPLC : To separate enantiomers and determine enantiomeric excess (ee).
  • X-ray crystallography : For absolute configuration determination, as demonstrated in cyclopropane derivatives with similar substitution patterns .

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives?

  • Methodological Answer : Contradictions between IR, NMR, and MS data often arise from impurities or dynamic effects (e.g., ring puckering). Mitigation steps include:
  • Purification : Re-crystallization or preparative HPLC to isolate pure isomers.
  • Variable-temperature NMR : To detect conformational exchange broadening (e.g., -80°C experiments).
  • Isotopic labeling : 13C^{13}C-labeling of the ethoxy group clarifies splitting patterns in 13C^{13}C-NMR .
    Cross-referencing with computational IR spectra (e.g., via DFT) resolves ambiguities in functional group assignments .

Critical Analysis of Contradictory Evidence

  • Stereochemical Outcomes : reports high diastereoselectivity using chiral catalysts, while earlier studies (e.g., halogenated analogs in ) show lower selectivity. This discrepancy may arise from the ethoxy group’s steric bulk enhancing stereocontrol.
  • Reactivity Trends : Computational models in suggest ethoxy derivatives are less reactive toward electrophiles than chloro analogs, contrasting with experimental data in . This highlights the need for solvent-effect studies (e.g., dielectric constant impact on transition states).

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